molecular formula C9H9ClN5O2+ B13828841 N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide

N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide

Cat. No.: B13828841
M. Wt: 254.65 g/mol
InChI Key: TYLCDJYHUVCRBH-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide is a chemical compound of significant interest in agricultural and life sciences research, particularly for its relationship to the neonicotinoid class of insecticides. This compound is structurally analogous to Imidacloprid, the first commercially successful neonicotinoid, which functions as a potent agonist of nicotinic acetylcholine receptors (nAChRs) in the insect nervous system . Researchers value this structural family for its high selectivity for insect nAChRs, which provides a favorable safety margin for mammals and makes it a valuable tool for comparative neuropharmacological studies . The primary research applications for this compound include serving as a key intermediate or reference standard in the synthesis and development of novel insect control agents, enabling studies on resistance mechanisms in pest insects, and facilitating investigations into the environmental fate and behavior of neonicotinoid-related chemicals . As a research-grade material, it is offered in high purity to ensure experimental reproducibility and reliability. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the safety data sheet (SDS) and handle the material in accordance with all applicable local and federal regulations.

Properties

Molecular Formula

C9H9ClN5O2+

Molecular Weight

254.65 g/mol

IUPAC Name

N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide

InChI

InChI=1S/C9H8ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-5H,6H2,(H,11,13)/p+1

InChI Key

TYLCDJYHUVCRBH-UHFFFAOYSA-O

Canonical SMILES

C1=CC(=NC=C1C[N+]2=C(NC=C2)N[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine and imidazole as the primary starting materials.

    Reaction with Methylating Agents: The 6-chloropyridine is reacted with a methylating agent, such as methyl iodide, to form 6-chloropyridin-3-ylmethyl iodide.

    Formation of Imidazolium Salt: The 6-chloropyridin-3-ylmethyl iodide is then reacted with imidazole to form the imidazolium salt.

    Nitramide Formation: Finally, the imidazolium salt is treated with a nitramide source, such as nitramide itself or a nitramide derivative, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Involves the stepwise addition of reagents in a controlled environment.

    Continuous Flow Processing: Utilizes continuous flow reactors to maintain a steady production rate and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide exhibits potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its imidazolium structure is particularly relevant in drug design for:

  • Antimicrobial Activity : Compounds containing imidazole rings are often explored for their antibacterial and antifungal properties. Preliminary studies suggest that derivatives of this compound may inhibit bacterial growth effectively.
  • Anticancer Research : The nitramide functional group may enhance the compound's interaction with biological targets, making it a candidate for anticancer drug development. Research into similar compounds has shown promising results in inhibiting tumor growth.

Agricultural Applications

The compound's activity against pests positions it as a candidate for agricultural use:

  • Pesticides : The chloropyridine moiety is associated with various agrochemicals that target insect pests. This compound could be developed into an effective pesticide formulation, providing a new tool for pest management in crops.

Materials Science

The unique properties of imidazolium salts make them suitable for applications in materials science:

  • Ionic Liquids : This compound could serve as a precursor to ionic liquids, which have applications in electrochemistry and catalysis due to their low volatility and high thermal stability.

Case Study 1: Antimicrobial Activity

A study conducted on similar imidazole derivatives demonstrated significant antimicrobial properties against common pathogens such as E. coli and S. aureus. The introduction of the nitramide group was hypothesized to enhance membrane permeability, leading to increased efficacy .

Case Study 2: Agricultural Efficacy

Research involving chloropyridine-based pesticides has shown that modifications to the structure can lead to improved potency against specific pests. Field trials indicated that formulations containing similar nitramide compounds resulted in reduced pest populations and increased crop yields .

Mechanism of Action

The mechanism of action of N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Structural Differences

The compound’s core structure distinguishes it from commercial neonicotinoids:

  • Imidacloprid (CAS 138261-41-3): Contains a saturated imidazolidin-2-ylidene ring (4,5-dihydroimidazole), which improves stability and systemic activity in plants .
  • Acetamiprid: Features a cyanoimine group (N′-cyano-N-methylethanimidamide) instead of a nitramide moiety, enhancing solubility in water (4.25 g/L vs. 0.61 g/L for imidacloprid) .
  • Thiacloprid : Substitutes the imidazole ring with a thiazolidine ring, increasing lipophilicity and persistence in organic-rich soils .

Physicochemical Properties

Property Imidacloprid Acetamiprid Thiacloprid Target Compound (Hypothesized)
Molecular formula C₉H₁₀ClN₅O₂ C₁₀H₁₁ClN₄ C₁₀H₉ClN₄S Likely C₉H₈ClN₅O₂ (unconfirmed)
Molar mass (g/mol) 255.66 222.67 255.72 ~253.65 (estimated)
Melting point (°C) 144 98.9 136.0 Not reported
Water solubility (g/L) 0.61 (20°C) 4.25 (25°C) 0.19 (20°C) Higher than imidacloprid*
Vapor pressure (mPa) 4 × 10⁻⁷ (20°C) 5.81 (25°C) 7.99 × 10⁻⁷ (20°C) Not reported

*Hypothesis based on the protonated imidazolium group increasing polarity.

Metabolic and Environmental Fate

  • Imidacloprid undergoes microbial degradation to metabolites like IMI-I (nitrosoguanidine) and IMI-VI (olefin), which retain partial insecticidal activity .
  • Acetamiprid degrades to N-methylacetamide (ACE-V) and 6-chloronicotinic acid (6-CNA), both less toxic than the parent compound .
  • N-[3-[(6-Chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide: No direct metabolic data are available.

Biological Activity

N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium-2-yl]nitramide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant studies associated with this compound, providing a comprehensive overview of its applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClN5O2C_{10}H_{10}ClN_5O_2 with a molecular weight of approximately 256.67 g/mol. The compound features a 6-chloropyridine moiety attached to an imidazole ring and a nitramide functional group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloropyridine derivatives with imidazole precursors followed by nitration to introduce the nitramide group. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of this compound against various bacterial strains. For example, it has shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate that this compound could serve as a potential lead for developing new antibiotics.

Antiparasitic Activity

Research has also highlighted the antiparasitic effects of this compound, particularly against protozoan parasites such as Leishmania species. In vitro assays demonstrated that this compound inhibits the growth of these parasites at low concentrations, suggesting its potential use in treating parasitic infections.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways in parasites.
  • Disruption of Cellular Membranes : The presence of the nitramide group could enhance membrane permeability, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : The imidazole ring may interact with nucleic acids, disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A study conducted by evaluated the antimicrobial efficacy of various derivatives including this compound. The results indicated that this compound exhibited significant bactericidal activity with an MIC value of 8 µg/mL against E. coli.

Study 2: Antiparasitic Activity

In another investigation published in , researchers assessed the antiparasitic properties against Leishmania donovani. The results showed that treatment with N-[3-[(6-chloropyridin-3-yl)methyl]-1H-imidazol-3-ium -2 -yl]nitramide resulted in a 70% reduction in parasite load at a concentration of 5 µg/mL.

Q & A

Q. What are the key structural features of imidacloprid, and how are they validated experimentally?

Imidacloprid’s structure includes a nitroimino group, chloropyridinylmethyl moiety, and an imidazolidine ring. Structural validation employs X-ray crystallography (e.g., SHELX for refinement ), NMR (e.g., 1^1H NMR confirms substituent positions ), and HPLC/LCMS for purity and mass verification (e.g., m/z 255.08 [M+H]+ ). Conformational analysis via ORTEP-III visualizes bond angles and ring puckering .

Q. How is imidacloprid synthesized, and what intermediates are critical for yield optimization?

Synthesis involves coupling 6-chloronicotinaldehyde with nitroguanidine derivatives. Key intermediates include N-(6-chloropyridin-3-ylmethyl)imidazolidin-2-imine, with yield optimization dependent on reaction temperature (60–80°C) and solvent polarity (e.g., acetonitrile) . Purity is monitored via HPLC retention time (1.50 minutes under QC-SMD-TFA05 conditions ).

Q. What are the primary environmental degradation pathways of imidacloprid?

Degradation occurs via:

  • Photolysis : Lab half-life = 1.2–2.1 hours, but environmental persistence increases (4 days in sunlight, 10–24 weeks in darkness) due to sediment adsorption .
  • Microbial metabolism : Bacterial cytochrome P450 enzymes oxidize imidacloprid to metabolites like IMI-I (nitrosoguanidine) and IMI-II (aminoguanidine) .

Advanced Research Questions

Q. How do discrepancies arise between laboratory and environmental half-life data for imidacloprid?

Lab studies use controlled UV light (e.g., 254 nm), while environmental factors (e.g., organic matter, pH, microbial diversity) reduce degradation efficiency. For instance, rice field studies show slower photolysis due to light attenuation by suspended particles . Methodological adjustments, such as simulating natural light spectra, improve data relevance.

Q. What computational methods are used to predict imidacloprid’s binding affinity to insect nicotinic acetylcholine receptors (nAChRs)?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with nAChR subunits. Key residues (e.g., Trp-53 in β1 subunits) show strong π-π stacking with the chloropyridinyl group. Free energy calculations (MM/PBSA) validate binding stability .

Q. How do imidacloprid metabolites influence non-target organisms, and what analytical methods quantify their bioaccumulation?

Metabolites like IMI-III (desnitro) exhibit higher toxicity to aquatic invertebrates. LC-MS/MS quantifies bioaccumulation in tissues (LOQ = 0.1 ng/g), while toxicogenomic assays (e.g., RNA-seq) reveal dysregulation of detoxification genes (e.g., CYP450 6G1) .

Q. What crystallographic challenges arise in resolving imidacloprid-protein complexes, and how are they addressed?

Low electron density for the nitroimino group complicates refinement. Anisotropic displacement parameters (ADPs) in SHELXL improve resolution, and twinning corrections (e.g., using HKL-3000) mitigate lattice distortions .

Methodological Considerations

  • Contradictions in Data : Environmental half-life discrepancies highlight the need for site-specific degradation studies rather than relying solely on lab data .
  • Advanced Techniques :
    • Isotopic labeling (e.g., deuterated imidacloprid) tracks metabolic pathways via HRMS .
    • Vortex-assisted microextraction optimizes pesticide recovery from water (85–92% efficiency) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.